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Abstract
Sirtuin 2 (SIRT2), a member of the NAD+-dependent protein deacetylase family, has emerged

as a critical regulator in numerous cellular processes, including cell cycle control, metabolic

homeostasis, and genomic stability. Its role as a histone deacetylase, particularly its activity

towards key lysine residues on histone H3 and H4, implicates it as a promising target for

therapeutic intervention in oncology and neurodegenerative diseases. This technical guide

provides an in-depth analysis of Sirt2-IN-14, a potent and highly selective SIRT2 inhibitor,

focusing on its mechanism of action and its direct impact on histone acetylation. We present

quantitative data, detailed experimental protocols, and signaling pathway diagrams to offer a

comprehensive resource for researchers investigating SIRT2 biology and developing novel

therapeutics.

Introduction to SIRT2 and Sirt2-IN-14
SIRT2 is a Class III histone deacetylase (HDAC) that catalyzes the removal of acetyl groups

from lysine residues on both histone and non-histone proteins in an NAD+-dependent manner.

[1] While predominantly located in the cytoplasm where it deacetylates substrates like α-

tubulin, SIRT2 translocates to the nucleus during the G2/M phase of the cell cycle.[2] In the

nucleus, it targets specific histone marks, most notably Histone H4 Lysine 16 acetylation

(H4K16ac), to facilitate chromatin condensation and proper mitotic progression.[2][3]
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Dysregulation of SIRT2 activity has been linked to various cancers and neurodegenerative

disorders, making it a compelling drug target.[1][4]

Sirt2-IN-14 (also known as TM or Thiomyristoyl) is a mechanism-based inhibitor designed for

high potency and selectivity for SIRT2.[5] It is characterized by a 14-carbon thioacyl group

attached to a lysine mimic, which confers its remarkable specificity over other sirtuin isoforms.

[5] This specificity makes it an invaluable chemical probe for elucidating the precise cellular

functions of SIRT2 and for validating it as a therapeutic target.

Quantitative Data: Inhibitory Potency and Substrate
Specificity
The efficacy of a chemical inhibitor is defined by its potency (IC50) and its selectivity for the

intended target over other related proteins. Sirt2-IN-14 (TM) demonstrates exceptional potency

and selectivity for SIRT2.

Compound SIRT2 IC50 SIRT1 IC50
Selectivity

(SIRT1/SIRT2)

Inhibition of

SIRT3, 5, 6, 7

Sirt2-IN-14 (TM)
0.028 µM (28

nM)
98 µM ~3500-fold

No inhibition at

200 µM

Table 1: In vitro

inhibitory activity

of Sirt2-IN-14

(TM) against

human sirtuins.

Data is derived

from

fluorescence-

based

deacetylation

assays.[5]

The primary function of SIRT2 in the nucleus involves the deacetylation of specific histone

lysine residues. Inhibition by Sirt2-IN-14 is expected to increase the acetylation levels of these

specific sites.
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Histone Substrate
Specific Lysine

Residue
Biological Function Reference

Histone H4 Lysine 16 (H4K16ac)
Chromatin compaction

during mitosis
[3][6]

Histone H3 Lysine 27 (H3K27ac)
Regulation of gene

expression
[7]

Histone H3 Lysine 18 (H3K18ac)
Gene expression

regulation
[1]

Histone H3 Lysine 56 (H3K56ac)
DNA damage

response
[1]

Table 2: Key histone

substrates of SIRT2

deacetylase activity.

Mechanism of Action and Effect on Histone
Acetylation
SIRT2 catalyzes deacetylation through a multi-step reaction that consumes one molecule of

NAD+ for every acetyl group removed. Sirt2-IN-14 acts as a mechanism-based inhibitor,

targeting the active site of the enzyme.
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SIRT2 Catalytic Cycle Inhibition by Sirt2-IN-14
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Figure 1: General mechanism of SIRT2 deacetylation and its inhibition by Sirt2-IN-14.

By binding to the SIRT2 active site, Sirt2-IN-14 prevents the interaction with acetylated histone

substrates. This leads to a hyperacetylation state at specific lysine residues that are normally

targeted by SIRT2. Studies utilizing SIRT2 inhibitors, including thiomyristoyl-based compounds,

have confirmed an increase in histone H3 acetylation levels in treated cells, demonstrating on-

target engagement in a cellular context.[7] The most well-established histone target of SIRT2 is

H4K16; therefore, treatment with Sirt2-IN-14 is expected to robustly increase H4K16ac levels,

particularly in the G2/M phase of the cell cycle.
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Downstream Signaling Pathways Modulated by
Sirt2-IN-14
Altering histone acetylation is a primary mechanism for regulating gene expression.

Furthermore, SIRT2 targets numerous non-histone proteins, thereby influencing a wide array of

signaling pathways. Inhibition with Sirt2-IN-14 can thus have profound downstream effects.

SIRT2 and c-Myc Oncoprotein Degradation
A key anticancer mechanism of Sirt2-IN-14 (TM) is its ability to induce the degradation of the c-

Myc oncoprotein.[5] SIRT2 normally acts to stabilize c-Myc. By inhibiting SIRT2, Sirt2-IN-14
promotes the ubiquitination and subsequent proteasomal degradation of c-Myc, leading to

reduced cancer cell viability.[5]
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(e.g., 50 mM HEPES, 100 mM KCl, 0.01% Tween-20, pH 7.4)
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(e.g., 30-60 minutes)
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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